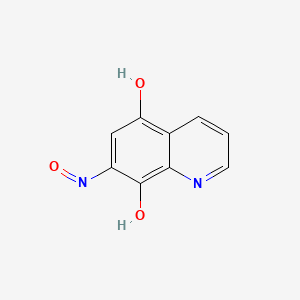
7-(Hydroxyamino)-5,8-quinolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Hydroxyamino)-5,8-quinolinedione is a chemical compound known for its unique structure and properties It belongs to the class of quinolinediones, which are characterized by a quinoline ring system with two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Hydroxyamino)-5,8-quinolinedione typically involves the introduction of the hydroxyamino group into the quinolinedione framework. One common method is the reduction of nitroquinolinedione derivatives using reducing agents such as tin(II) chloride or iron powder in acidic conditions. Another approach involves the direct hydroxylation of aminoquinolinedione derivatives using hydroxylamine under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly reducing agents and catalysts is also explored to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Hydroxyamino)-5,8-quinolinedione undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinolinedione core can be reduced to form hydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitrosoquinolinedione and nitroquinolinedione.
Reduction: Formation of hydroquinoline derivatives.
Substitution: Formation of various alkylated and acylated quinolinedione derivatives.
Applications De Recherche Scientifique
7-(Hydroxyamino)-5,8-quinolinedione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-(Hydroxyamino)-5,8-quinolinedione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to altered cellular functions and responses.
Comparaison Avec Des Composés Similaires
5,8-Quinolinedione: Lacks the hydroxyamino group, resulting in different chemical reactivity and applications.
7-Amino-5,8-quinolinedione: Contains an amino group instead of a hydroxyamino group, leading to variations in its chemical behavior and biological activity.
Uniqueness: This uniqueness makes it a valuable compound for various research and industrial purposes .
Propriétés
Numéro CAS |
94129-60-9 |
|---|---|
Formule moléculaire |
C9H6N2O3 |
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
7-nitrosoquinoline-5,8-diol |
InChI |
InChI=1S/C9H6N2O3/c12-7-4-6(11-14)9(13)8-5(7)2-1-3-10-8/h1-4,12-13H |
Clé InChI |
BNVMLTWCIILMFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C(=C2N=C1)O)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




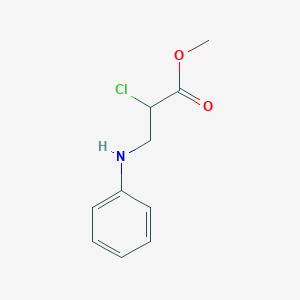

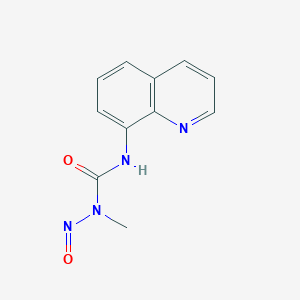


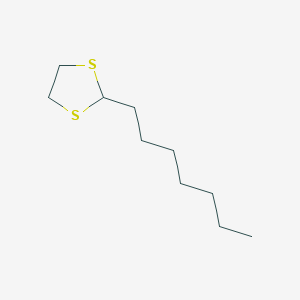
![1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14358523.png)
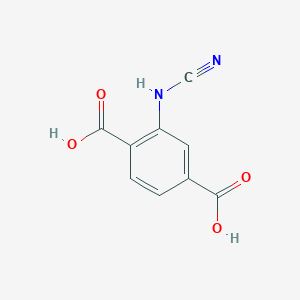

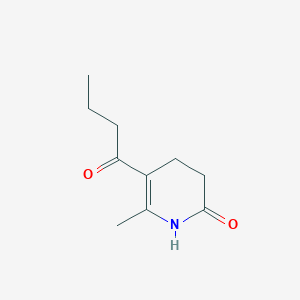
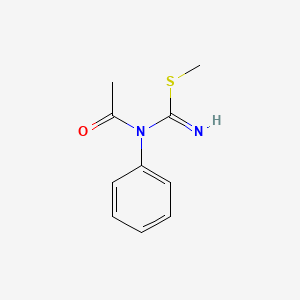
![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)
